molecular formula C9H9N B3350278 5,8-Dihydro-quinoline CAS No. 26686-17-9

5,8-Dihydro-quinoline

Cat. No. B3350278
CAS RN: 26686-17-9
M. Wt: 131.17 g/mol
InChI Key: DTIQOUUXCIOJDI-UHFFFAOYSA-N
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Description

5,8-Dihydro-quinoline is a derivative of quinoline, which is an aromatic nitrogen-containing heterocyclic compound . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They are known to be biologically active compounds possessing several pharmacological activities .


Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Chemical Reactions Analysis

Quinoline and its derivatives, including 5,8-Dihydro-quinoline, exhibit a variety of chemical reactions. They form salts with acids and exhibit reactions similar to benzene and pyridine . They participate in both electrophilic and nucleophilic substitution reactions .

Scientific Research Applications

Photovoltaic Properties

5,8-Dihydro-quinoline derivatives have shown promise in the field of photovoltaics. A study by Zeyada, El-Nahass, and El-Shabaan (2016) explored the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, demonstrating their potential application in the fabrication of organic–inorganic photodiode devices. These derivatives exhibited rectification behavior and photovoltaic properties, indicating their suitability for use as photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antimicrobial Activities

Research by Bai et al. (2019) highlighted the synthesis and evaluation of dihydrotriazine derivatives bearing a quinoline moiety as effective antibacterial agents. These compounds demonstrated potent inhibitory activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, underscoring the antimicrobial potential of quinoline derivatives (Bai et al., 2019).

Cancer Drug Discovery

Solomon and Lee (2011) discussed the use of quinoline as a privileged scaffold in cancer drug discovery. Quinoline-based compounds show effective anticancer activity due to their broad spectrum of biological and biochemical activities. This versatility makes quinoline derivatives valuable in synthesizing molecules with medical benefits, particularly in cancer treatment (Solomon & Lee, 2011).

Antiproliferative Activity

A study on quinoline-5,8-diones and styrylquinolinecarboxylic acids revealed their antiproliferative activity against tumor cell lines. Podeszwa et al. (2007) found that these compounds had comparable activity to cisplatin when evaluated against the P388 leukemia cell line, although less efficient against SK-N-MC neuroepithelioma cells. This research underlines the potential of quinoline derivatives in cancer therapy (Podeszwa et al., 2007).

Herbicidal Potential

The herbicidal potential of quinoline derivatives was also explored. E., Oke O.T., and O. A. (2015) synthesized 8-Methoxyquinoline 5-amino acetic acid and tested its efficacy on weeds. The compound showed significant herbicidal activity, indicating its potential application in agriculture (E., Oke O.T., & O. A., 2015).

Cytotoxic Activity

Research on mono- and dialkoxy derivatives of 5,8-quinolinedione by Kadela et al. (2016) showed that these compounds exhibited higher cytotoxicity than the starting compound, 6,7-dichloro-5,8-quinolinedione, and even cisplatin. This highlights their potential use in cancer treatment due to their antiproliferative properties (Kadela et al., 2016).

Future Directions

The development of new methods for the preparation of quinoline and its derivatives, including 5,8-Dihydro-quinoline, and the improvement of existing synthetic methods represent an urgent challenge . Furthermore, the development of dual inhibitors as new generation anticoagulants is an urgent problem . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

properties

IUPAC Name

5,8-dihydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-3,5,7H,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIQOUUXCIOJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2=C1C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90430716
Record name 5,8-DIHYDRO-QUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26686-17-9
Record name 5,8-DIHYDRO-QUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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